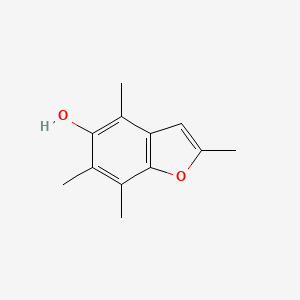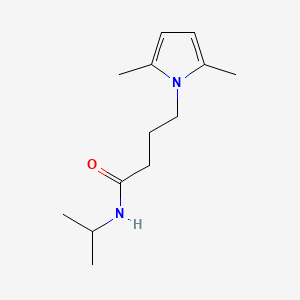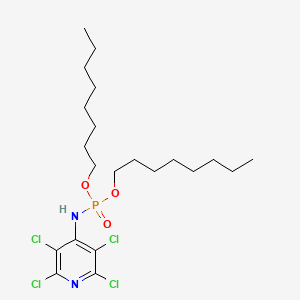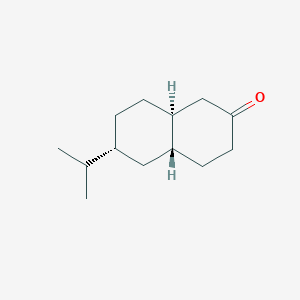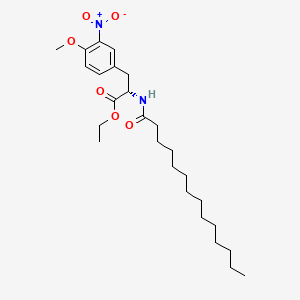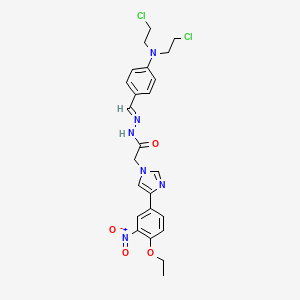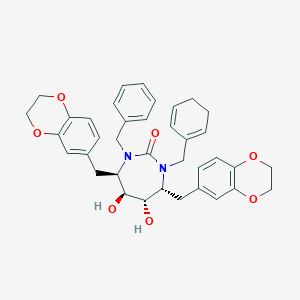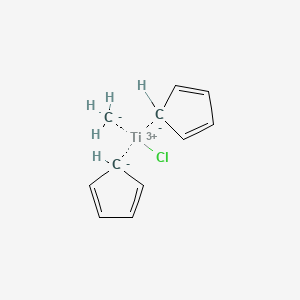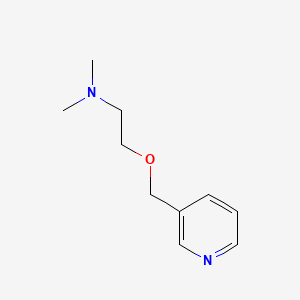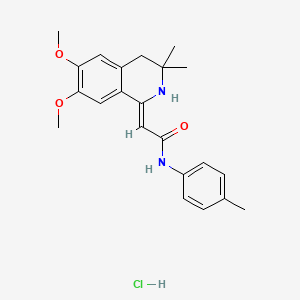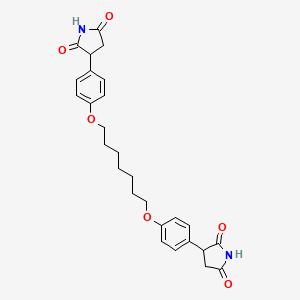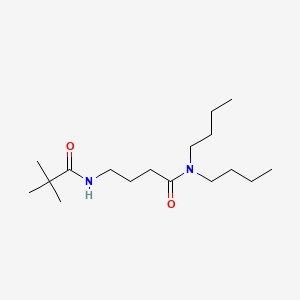
Butanamide, N,N-dibutyl-4-((2,2-dimethyl-1-oxopropyl)amino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanamide, N,N-dibutyl-4-((2,2-dimethyl-1-oxopropyl)amino)- is an organic compound with the molecular formula C12H25NO. It is also known by other names such as Butyramide, N,N-dibutyl-. This compound is characterized by its amide functional group and its structure, which includes a butanamide backbone with dibutyl and dimethyl substituents .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N,N-dibutyl-4-((2,2-dimethyl-1-oxopropyl)amino)- typically involves the reaction of butyric acid with dibutylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. The process may involve the use of coupling agents or catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product .
化学反応の分析
Types of Reactions
Butanamide, N,N-dibutyl-4-((2,2-dimethyl-1-oxopropyl)amino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
科学的研究の応用
Butanamide, N,N-dibutyl-4-((2,2-dimethyl-1-oxopropyl)amino)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research may explore its potential therapeutic effects or its role as a precursor in drug synthesis.
Industry: It is utilized in the manufacture of various industrial chemicals and materials.
作用機序
The mechanism of action of Butanamide, N,N-dibutyl-4-((2,2-dimethyl-1-oxopropyl)amino)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the context of its use and the specific biological system being studied .
類似化合物との比較
Similar Compounds
Similar compounds to Butanamide, N,N-dibutyl-4-((2,2-dimethyl-1-oxopropyl)amino)- include:
- Butyramide, N,N-dibutyl-
- N,N-Dibutylacetamide
- Dibutylamine
Uniqueness
What sets Butanamide, N,N-dibutyl-4-((2,2-dimethyl-1-oxopropyl)amino)- apart from these similar compounds is its specific structural configuration, which imparts unique chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
特性
CAS番号 |
82023-97-0 |
|---|---|
分子式 |
C17H34N2O2 |
分子量 |
298.5 g/mol |
IUPAC名 |
N-[4-(dibutylamino)-4-oxobutyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C17H34N2O2/c1-6-8-13-19(14-9-7-2)15(20)11-10-12-18-16(21)17(3,4)5/h6-14H2,1-5H3,(H,18,21) |
InChIキー |
MRMGWMCHDAWRHI-UHFFFAOYSA-N |
正規SMILES |
CCCCN(CCCC)C(=O)CCCNC(=O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


